CPCCOEt is classified as a non-competitive antagonist of metabotropic glutamate receptors, specifically targeting the mGluR1 subtype. It is synthesized from various chemical precursors and has been extensively studied for its effects on intracellular calcium levels in neuronal cells, demonstrating an apparent IC50 of approximately 6.5 µM for inhibiting glutamate-induced calcium increases .
The synthesis of CPCCOEt involves several steps, typically starting from readily available organic compounds. The general synthetic route includes:
Technical details of these reactions often include the use of reagents such as triethylamine and various solvents under controlled conditions to optimize yield and purity .
The molecular structure of CPCCOEt can be described as follows:
CPCCOEt participates in several chemical reactions that are crucial for its pharmacological activity:
These reactions are vital for understanding how CPCCOEt can modulate neuronal excitability and synaptic transmission.
The mechanism by which CPCCOEt exerts its effects involves:
This mechanism highlights the potential for developing targeted therapies that modulate glutamatergic signaling in various neurological disorders.
Relevant data from studies indicate that CPCCOEt maintains its pharmacological properties over a range of conditions, making it suitable for biological applications .
CPCCOEt has several scientific uses, including:
The identification of CPCCOEt in 1998–1999 marked a paradigm shift in mGluR pharmacology. Prior antagonists targeted the evolutionarily conserved orthosteric glutamate binding site, limiting subtype selectivity due to high homology across mGlu receptors. Researchers at Novartis and the University of Basel identified CPCCOEt through systematic screening of non-amino acid compounds, publishing seminal papers demonstrating its unique mechanism [3] [7]. Unlike competitive antagonists such as LY367385, CPCCOEt showed no displacement of [³H]glutamate binding to mGluR1a-expressing cell membranes, yet potently inhibited glutamate-induced phosphoinositide hydrolysis with an IC₅₀ of 6.5–9.9 µM [1] [7]. This established CPCCOEt as the first pharmacologically validated mGluR1 NAM, paving the way for developing allosteric modulators for other mGlu subtypes and class C GPCRs.
CPCCOEt belongs to the 7-(hydroxyimino)cyclopropan[b]chromene-1a-carboxylate class of antagonists. Its chemical structure (C₁₃H₁₃NO₄, MW 247.25 g/mol) features a cyclopropane-fused benzopyran core with a hydroxyimino substituent and ethyl ester moiety [3] [6]. Structure-activity relationship studies revealed that minor modifications drastically reduce potency, highlighting the pharmacophore's specificity [4].
Binding Site and Mechanism: Chimeric receptor studies localized CPCCOEt's action to transmembrane domain VII (TMD VII) of mGluR1. Mutation analysis identified Thr⁸¹⁵ and Ala⁸¹⁸ as critical residues [1] [2]. Substituting these residues with homologous mGluR5a amino acids abolished CPCCOEt inhibition, while introducing them into mGluR5a conferred sensitivity (IC₅₀ = 6.6 µM) [1] [2]. This demonstrated CPCCOEt binds an allosteric pocket distinct from the orthosteric site, disrupting conformational coupling between the extracellular Venus flytrap domain (VFD) and TMD.
Functional Effects: CPCCOEt reduces the maximal efficacy of glutamate without altering its EC₅₀ or Hill coefficient, confirming non-competitive inhibition [1] [7]. It selectively blocks Gq/11-mediated signaling (e.g., calcium mobilization, IP₃ accumulation) but does not affect ligand binding kinetics [1] [6].
Table 1: Pharmacological Profile of CPCCOEt
Parameter | Value | Experimental System |
---|---|---|
IC₅₀ (mGluR1 inhibition) | 6.5 µM | CHO cells expressing hmGluR1b |
Selectivity vs. mGluR5 | >15-fold (No effect up to 100 µM) | hmGluR5a-expressing cells |
Selectivity vs. Group II/III | No activity up to 100 µM | hmGluR2/4a/7b/8a-expressing cells |
Glutamate binding affinity | No displacement | [³H]Glutamate binding assays |
Solubility | 100 mg/mL in DMSO | Chemical property |
CPCCOEt's selectivity and unique mechanism made it indispensable for probing mGluR1 functions:
Receptor Function Studies: CPCCOEt revealed mGluR1's role in cerebellar long-term depression (LTD), Purkinje cell synaptic plasticity, and GABAergic feedback inhibition [3] [9]. In hippocampal neurons, it blocked mGluR1-dependent potentiation of NMDA receptor currents, linking group I mGluRs to excitotoxicity [8].
Behavioral Modulation: Studies using intracerebral CPCCOEt infusion demonstrated mGluR1 involvement in fear extinction (amygdala), addiction (nucleus accumbens), and spatial memory (hippocampus) [3] [5]. For example, CPCCOEt impaired fear memory consolidation when administered to the amygdala, suggesting mGluR1's necessity in emotional learning [3].
Therapeutic Target Validation: CPCCOEt helped validate mGluR1 as a target for neuropsychiatric disorders. It reduced binge alcohol drinking in preclinical models and attenuated dopamine release in striatal pathways relevant to Parkinson's disease [4] [5]. Its effects on synaptic weakening via spine shrinkage implicated mGluR1 in Alzheimer-related plasticity deficits [4].
Allosteric Drug Development: As the prototypical mGluR NAM, CPCCOEt spurred the discovery of clinical candidates like basimglurant (mGluR5 NAM) and paved the way for biased modulation strategies exploiting pluridimensional efficacy [5] [9].
Table 2: Molecular and Functional Characteristics of CPCCOEt
Characteristic | Detail |
---|---|
Chemical Class | Non-amino acid heterocyclic compound |
Mechanism | Negative allosteric modulator (NAM) of mGluR1 |
Key Residues for Binding | Thr⁸¹⁵ and Ala⁸¹⁸ in transmembrane domain VII |
Signaling Impact | Inhibits Gq/11 coupling; reduces maximal efficacy of glutamate |
Research Applications | Synaptic plasticity, addiction, memory, neurodegeneration, drug discovery |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5